REACTION_SMILES
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[Br:27][CH2:28][CH2:29][CH2:30][C:31](=[O:32])[O:33][CH2:34][CH3:35].[CH2:39]1[O:40][CH2:41][CH2:42][CH2:43]1.[Cl:36][CH2:37][Cl:38].[ClH:1].[Na+:26].[OH-:25].[c:2]1([N:8]2[C:9](=[O:24])[CH:10]([CH2:17][c:18]3[cH:19][cH:20][n:21][cH:22][cH:23]3)[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[ClH:1].[c:2]1([N:8]2[C:9](=[O:24])[C:10]([CH2:17][c:18]3[cH:19][cH:20][n:21][cH:22][cH:23]3)([CH2:28][CH2:29][CH2:30][C:31](=[O:32])[O:33][CH2:34][CH3:35])[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]32)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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O=C1C(Cc2ccncc2)c2ccccc2N1c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C(Cc2ccncc2)c2ccccc2N1c1ccccc1
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Name
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|
Type
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product
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Smiles
|
Cl
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Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CCCC1(Cc2ccncc2)C(=O)N(c2ccccc2)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |